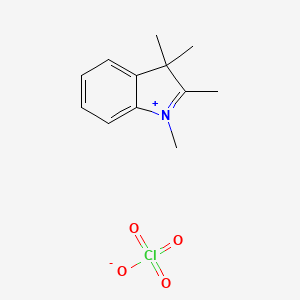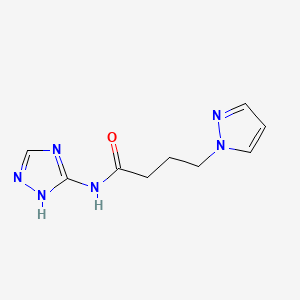
3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate: is an organic compound that belongs to the indolium family. It is known for its unique structural properties and has been widely studied for its applications in various scientific fields. The compound is characterized by the presence of a perchlorate anion and a tetramethyl-substituted indolium cation, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate typically involves the reaction of 3H-indolium salts with methylating agents. One common method includes the reaction of 3H-indolium iodide with methyl iodide under controlled conditions to yield the tetramethyl-substituted indolium compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indolium compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate is used as a catalyst and intermediate in organic synthesis. It is also employed in the development of new materials and compounds with unique properties .
Biology: The compound has applications in biological research, particularly in the study of cellular processes and molecular interactions. It is used as a fluorescent probe and in imaging techniques to visualize biological structures .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug delivery systems and as a component in diagnostic assays .
Industry: The compound finds applications in various industrial processes, including the manufacture of dyes, pigments, and other specialty chemicals. It is also used in the development of electronic and photonic devices .
Wirkmechanismus
The mechanism by which 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,2,3,3-Tetramethyl-3H-indolium chloride
- 1,2,3,3-Tetramethyl-3H-indolium bromide
Comparison: Compared to its similar compounds, 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion contributes to its distinct reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
13330-41-1 |
|---|---|
Molekularformel |
C12H16ClNO4 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
1,2,3,3-tetramethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C12H16N.ClHO4/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;2-1(3,4)5/h5-8H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DRTPFKMRZXCGKX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12172061.png)

![N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12172088.png)
![N'~1~,N'~6~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12172094.png)

![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12172106.png)
![(4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172114.png)

methanone](/img/structure/B12172123.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B12172128.png)
![5-oxo-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12172135.png)
![1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12172137.png)
![(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B12172141.png)

